3-Methoxy-4-hydroxyphenylacetylene
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Overview
Description
3-Methoxy-4-hydroxyphenylacetylene is an organic compound characterized by the presence of a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetylene group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-hydroxyphenylacetylene typically involves the following steps:
Starting Material: The synthesis often begins with 3-methoxy-4-hydroxybenzaldehyde.
Formation of Acetylene Group: The aldehyde group is converted to an acetylene group through a series of reactions, including the formation of an intermediate such as a propargyl alcohol, followed by dehydration to yield the acetylene compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-hydroxyphenylacetylene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylene group can be reduced to form an alkene or alkane.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent nucleophilic attack.
Major Products:
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxyphenylethylene or 3-methoxy-4-hydroxyphenylethane.
Substitution: Various substituted phenylacetylene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-hydroxyphenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-4-hydroxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
3-Methoxy-4-hydroxyphenylglycol: A metabolite of norepinephrine degradation with different biological activities.
3-Methoxy-4-hydroxyphenylethanol: Another phenolic compound with distinct chemical properties and applications.
Uniqueness: 3-Methoxy-4-hydroxyphenylacetylene is unique due to its acetylene group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
IUPAC Name |
4-ethynyl-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNRKIVJDZUMOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486479 |
Source
|
Record name | 3-methoxy-4-hydroxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14031-76-6 |
Source
|
Record name | 3-methoxy-4-hydroxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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